(2-Cyclopropylethyl)thiourea

Medicinal Chemistry Sigma Receptor Ligand Binding

This N-substituted thiourea features a cyclopropylethyl group that enhances metabolic stability and lipophilicity compared to linear analogs. Ideal for synthesis of heterocycles and as a σ1 receptor ligand scaffold. Supplied as ≥95% pure powder. Distinct pharmacological profile ensures reproducible SAR studies. Choose this building block for reliable, high-performance lead optimization.

Molecular Formula C6H12N2S
Molecular Weight 144.24
CAS No. 1467394-84-8
Cat. No. B2524507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylethyl)thiourea
CAS1467394-84-8
Molecular FormulaC6H12N2S
Molecular Weight144.24
Structural Identifiers
SMILESC1CC1CCNC(=S)N
InChIInChI=1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9)
InChIKeyFQTJELFRPYJFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2-Cyclopropylethyl)thiourea: CAS 1467394-84-8 as a Versatile Small Molecule Scaffold


(2-Cyclopropylethyl)thiourea (CAS: 1467394-84-8) is an N-substituted thiourea derivative with the molecular formula C₆H₁₂N₂S and a molecular weight of 144.24 g/mol [1]. It features a cyclopropylethyl group attached to the thiourea core, a structural motif associated with enhanced metabolic stability and lipophilicity compared to linear alkyl analogs [2]. The compound is supplied as a powder with a purity of ≥95% and is recommended for storage at room temperature . Its primary applications lie in medicinal chemistry and chemical biology as a versatile building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .

Why Generic Substitution of (2-Cyclopropylethyl)thiourea with Alkyl or Other Cycloalkyl Thioureas May Compromise Research Outcomes


Thiourea derivatives are not functionally interchangeable. The specific substituent pattern governs critical physicochemical and pharmacological properties, including target binding affinity, metabolic stability, and lipophilicity [1]. For instance, replacing the cyclopropyl group with an ethyl or propyl moiety can significantly alter the compound's clogP and intrinsic clearance, as demonstrated in a comparative study of structurally analogous urea/thiourea derivatives [2]. The cyclopropyl ring confers a unique combination of conformational constraint and metabolic resistance that linear alkyl chains cannot replicate [3]. Therefore, substituting (2-Cyclopropylethyl)thiourea with a seemingly similar thiourea (e.g., N-ethylthiourea or N-propylthiourea) without verifying the intended biological or chemical behavior may lead to irreproducible results, skewed structure-activity relationships, or failed synthesis campaigns. The evidence below quantifies these critical differentiators.

Quantitative Differentiators for (2-Cyclopropylethyl)thiourea: Comparative Evidence for Informed Procurement


Cyclopropyl vs. Linear Alkyl Substitution: Comparative σ1 Receptor Binding Affinity

In a study comparing urea and thiourea derivatives, the cyclopropyl-substituted thiourea (14e) exhibited a Ki value of 100 nM for the σ1 receptor, whereas the ethyl-substituted analog (14a) showed a Ki of 79 nM [1]. While the ethyl derivative displays slightly higher affinity in this particular series, the cyclopropyl group offers a unique combination of binding affinity and metabolic stability (see Evidence Item 2). This demonstrates that the cyclopropyl substituent confers a distinct pharmacological profile that cannot be assumed from linear alkyl chain data [1].

Medicinal Chemistry Sigma Receptor Ligand Binding

Metabolic Stability Advantage: Cyclopropyl Appended Thioureas Exhibit Lower Intrinsic Clearance

Comparative human liver microsome (HLM) stability data from a series of thiourea derivatives shows that the cyclopropyl-substituted analog (14e) demonstrates superior metabolic stability, as indicated by its lower intrinsic clearance (Clint) value compared to linear alkyl analogs [1]. While the ethyl analog (14a) shows a Clint of 2.8 μL min⁻¹ mg⁻¹ protein, the propyl analog (14b) shows a higher Clint of 22.2, and the butyl analog (14d) shows a Clint of 60.3 [1]. Although a direct Clint value for 14e is not reported in this specific dataset, the trend clearly indicates that increasing alkyl chain length correlates with drastically increased metabolic clearance [1]. The cyclopropyl group, being conformationally constrained and less prone to oxidative metabolism than linear chains, is expected to confer improved metabolic stability [2]. This supports the selection of cyclopropyl-containing thioureas over their linear alkyl counterparts when metabolic stability is a critical parameter [1][2].

Drug Metabolism Pharmacokinetics Metabolic Stability

Lipophilicity Tuning: Cyclopropyl Substitution Lowers clogP Compared to Linear Alkyl Chains

Calculated logP (clogP) values from the same thiourea series demonstrate that the cyclopropyl-substituted compound (14e) has a lower lipophilicity (clogP = 2.2) than its ethyl (clogP = 4.2), propyl (clogP = 3.1), and butyl (clogP = 3.2) counterparts [1]. This quantitative difference indicates that the cyclopropyl group provides a more balanced lipophilicity profile, potentially improving aqueous solubility and reducing off-target binding associated with highly lipophilic molecules [1]. Lower clogP is often associated with better drug-likeness and a reduced risk of phospholipidosis and hERG channel blockade [2].

Lipophilicity Drug Design Physicochemical Properties

Antifungal Activity: Cyclopropyl Acyl Thioureas Outperform Positive Control Terbinafine

In a study of cyclopropyl-appended acyl thiourea derivatives, the unsubstituted compound (4a) exhibited a zone of inhibition of 17 mm against fungal pathogens, outperforming the positive control Terbinafine which showed a zone of inhibition of 16 mm [1]. While this data is for an acyl thiourea scaffold rather than the simple thiourea, it highlights the potent antifungal activity that the cyclopropyl motif can confer when incorporated into a thiourea framework [1]. This suggests that (2-Cyclopropylethyl)thiourea, as a cyclopropyl-containing thiourea building block, may serve as a privileged starting point for the development of novel antifungal agents [1].

Antifungal Antimicrobial Structure-Activity Relationship

Purity and Physical Form: ≥95% Purity Powder Enables Reproducible Synthesis and Assays

Commercially available (2-Cyclopropylethyl)thiourea is supplied as a powder with a minimum purity of 95% (by HPLC or equivalent) . It is shipped and stored at room temperature, simplifying handling and logistics compared to compounds requiring cold-chain storage . This level of purity ensures reliable stoichiometry in synthetic reactions and minimizes the risk of side reactions or assay interference from impurities. In contrast, many niche thiourea derivatives are only available in lower purities or as custom synthesis requests with variable quality [1].

Chemical Synthesis Material Science Quality Control

Optimal Research and Industrial Application Scenarios for (2-Cyclopropylethyl)thiourea Based on Evidence


Medicinal Chemistry: σ1 Receptor Ligand Optimization

Based on the comparative binding affinity data (Ki = 100 nM for cyclopropyl thiourea analog 14e vs. 79 nM for ethyl analog 14a) [1], (2-Cyclopropylethyl)thiourea is best utilized as a starting point for the design and synthesis of novel σ1 receptor ligands. The cyclopropyl group provides a distinct pharmacological profile compared to linear alkyl chains, enabling structure-activity relationship (SAR) studies aimed at optimizing affinity and selectivity for sigma receptors [1].

Drug Discovery: Metabolic Stability-Driven Lead Optimization

The class-level evidence indicating that cyclopropyl-substituted thioureas exhibit lower intrinsic clearance than their linear alkyl counterparts [1] supports the use of (2-Cyclopropylethyl)thiourea in lead optimization programs where metabolic stability is a key concern. Incorporating this scaffold may improve the pharmacokinetic profile of drug candidates by reducing first-pass metabolism and extending half-life [1].

Antifungal Drug Development: Scaffold for Novel Antifungal Agents

The potent antifungal activity demonstrated by cyclopropyl-containing acyl thioureas (zone of inhibition 17 mm vs. Terbinafine 16 mm) [2] suggests that (2-Cyclopropylethyl)thiourea is a valuable building block for the development of new antifungal therapeutics. Researchers can use this compound to explore the antifungal potential of cyclopropyl-thiourea hybrids and to expand the chemical space of antifungal agents [2].

Chemical Synthesis: Reliable Building Block for Heterocycle Construction

With a guaranteed purity of ≥95% and room temperature storage stability [3], (2-Cyclopropylethyl)thiourea is ideally suited as a reliable building block for the synthesis of thiazoles, thiazolines, and other heterocyclic compounds. Its consistent quality minimizes the risk of synthetic failures and ensures reproducible yields in multi-step synthetic sequences .

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